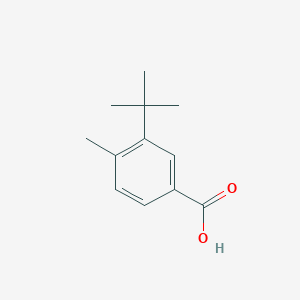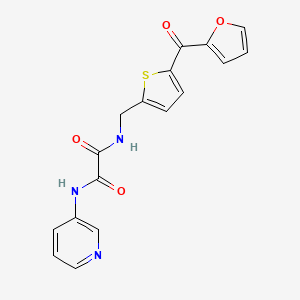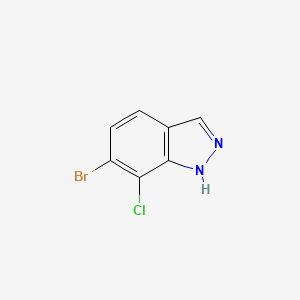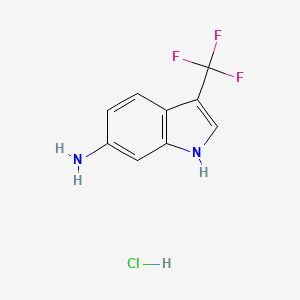
5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocycle with sulfur and nitrogen atoms . The molecule also has a phenyl group attached, which is substituted with chlorine and fluorine atoms .
Molecular Structure Analysis
Again, while specific information on the molecular structure of “this compound” is not available, we can infer some information based on related compounds. For instance, gefitinib, which shares a similar structure, has been analyzed using X-ray crystallography . This technique provides detailed information about the three-dimensional arrangement of atoms in the molecule .Aplicaciones Científicas De Investigación
Crystallographic and Quantum Analysis
5-(3-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives are significant in the study of noncovalent interactions, as evidenced by a study on adamantane-1,3,4-thiadiazole hybrids. These compounds demonstrate varied orientations of amino groups and exhibit strong noncovalent interactions, particularly in halogenated structures, which are crucial for the stabilization of their crystal structures (El-Emam et al., 2020).
Antitumor and Antitubercular Applications
5-Phenyl-substituted 1,3,4-thiadiazole-2-amines, a class that includes our compound of interest, have shown significant in vitro antitumor activities against various cancer cell lines. Additionally, these compounds demonstrated potent antitubercular activities, underscoring their potential in therapeutic applications (Chandra Sekhar et al., 2019).
Structural Analysis and Synthesis
The synthesis and structural analysis of compounds like 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine are crucial for understanding their potential applications. Studies focus on the synthesis methods and crystal structures, providing insights into their molecular architecture and potential for further modification (Yin et al., 2008).
Antipsychotic and Anticonvulsant Activities
Derivatives of 1,3,4-thiadiazole, such as those containing fluorophenyl groups, have been explored for their antipsychotic and anticonvulsant activities. These studies contribute to understanding the therapeutic potential of these compounds in neurological conditions (Kaur et al., 2010).
Antibacterial Applications
The antibacterial properties of compounds like N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, a structurally related compound, have been investigated, highlighting the potential of these compounds in fighting bacterial infections (Uwabagira et al., 2018).
Anti-Virulence and Anti-Inflammatory Applications
Research on 1,3,4-thiadiazoles, including those with fluorophenyl groups, also extends to their potential as anti-virulence and anti-inflammatory agents. These studies are significant in the context of treating infections and inflammatory conditions (Bărbuceanu et al., 2018).
Spectroscopic and Theoretical Studies
Spectroscopic and theoretical studies on 1,3,4-thiadiazoles, including 2-amino derivatives, provide insights into their fluorescence properties, molecular aggregation, and electronic transitions. Such research is crucial for developing applications in fluorescence probes and molecular diagnostics (Budziak et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3S/c9-5-3-4(1-2-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJGSHPMCJDEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(S2)N)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)
![N-(2-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2695054.png)




![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate](/img/structure/B2695065.png)

![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
